molecular formula C9H5BrFNO2 B1413772 Methyl 3-bromo-4-cyano-2-fluorobenzoate CAS No. 1805188-05-9

Methyl 3-bromo-4-cyano-2-fluorobenzoate

Cat. No.: B1413772
CAS No.: 1805188-05-9
M. Wt: 258.04 g/mol
InChI Key: GPWCOEQDXDYUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4-cyano-2-fluorobenzoate: is an organic compound with the molecular formula C9H5BrFNO2 It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-cyano-2-fluorobenzoate typically involves the esterification of 3-bromo-4-cyano-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4-cyano-2-fluorobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 3-amino-4-cyano-2-fluorobenzoate.

    Oxidation: Formation of 3-bromo-4-cyano-2-fluorobenzoic acid.

Scientific Research Applications

Methyl 3-bromo-4-cyano-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-cyano-2-fluorobenzoate involves its interaction with various molecular targets The presence of electron-withdrawing groups such as cyano and fluorine can influence the reactivity of the compound, making it a valuable intermediate in organic synthesis

Comparison with Similar Compounds

  • Methyl 2-bromo-4-cyano-3-fluorobenzoate
  • Methyl 3-bromo-4-fluorobenzoate
  • Methyl 4-cyano-3-fluorobenzoate

Comparison: Methyl 3-bromo-4-cyano-2-fluorobenzoate is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and properties. Compared to similar compounds, it offers distinct advantages in terms of its reactivity in nucleophilic substitution and reduction reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-bromo-4-cyano-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)6-3-2-5(4-12)7(10)8(6)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWCOEQDXDYUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-4-cyano-2-fluorobenzoate
Reactant of Route 2
Methyl 3-bromo-4-cyano-2-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-bromo-4-cyano-2-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-bromo-4-cyano-2-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-bromo-4-cyano-2-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-bromo-4-cyano-2-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.